7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one
Overview
Description
The compound “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” is a derivative of quinazoline , an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water .
Synthesis Analysis
The synthesis of similar compounds, such as 4,5-dihydropyrazolo[3,4-f]quinazolines, has been reported . The reaction of 6-dimethylamino-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazoline with hydrazine, phenylhydrazine, 4-bromo-, 4-chlorophenylhydrazines, and also reaction of 6-dimethylaminomethylene-5-oxo-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline with hydrazine, 4-methoxy- and 2-carboxyphenylhydrazines, resulted in the corresponding 7-phenyl (4-pyridyl)-substituted 1H (2H)- or 1-aryl-4,5-dihydropyrazolo [3,4-f]quinazolines .Molecular Structure Analysis
The molecular structure of “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” is likely to be similar to that of quinazoline , which is a planar molecule. Quinazoline is isomeric with other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” are likely to be similar to those of quinazoline , which is a light yellow crystalline solid that is soluble in water .Safety And Hazards
Future Directions
The future directions for the study of “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” and its derivatives could involve further exploration of their potential medicinal uses, given the biological activity of quinazoline and its derivatives . Additionally, the synthesis methods could be optimized for better yields and environmental sustainability.
properties
IUPAC Name |
7,8-dihydro-6H-pyrazolo[5,1-b]quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-3-1-2-7-6-13-9(4-5-11-13)12-10(7)8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRIUUYBKLBYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN3C(=CC=N3)N=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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